Bis(vinylsulfonyl)methane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Bis(vinylsulfonyl)methane can act as a versatile building block in organic synthesis due to the presence of both vinyl and sulfonyl groups. These functional groups can participate in various reactions, allowing for the creation of complex molecules.

Medicinal Chemistry:

- Some studies suggest that Bis(vinylsulfonyl)methane might possess biological activities relevant to medicinal chemistry. For instance, research indicates its potential as an inhibitor of certain enzymes involved in disease processes []. However, further investigation is needed to understand its efficacy and safety in this context.

Material Science:

Bis(vinylsulfonyl)methane is an organic compound characterized by its unique structure, which consists of two vinylsulfonyl groups attached to a central methane unit. Its molecular formula is and it is recognized for its reactivity, particularly in forming covalent bonds with nucleophilic groups such as amines and thiols. This property makes it an effective cross-linker in various chemical applications, including the gelation of polymers like gelatin .

- Oxidation: This compound can undergo oxidation, typically yielding sulfone derivatives when treated with strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can produce various sulfur-containing compounds, often using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: It is also involved in nucleophilic substitution reactions, where the vinyl groups are replaced by nucleophiles such as amines and thiols.

The mechanism of action involves the formation of covalent C-N bonds with nucleophilic sites on biomolecules, influencing their structural properties and functionality .

Research indicates that bis(vinylsulfonyl)methane has significant biological activity due to its ability to form stable covalent bonds with proteins and other biomolecules. This property enables it to act as a cross-linker in hydrogels, enhancing their mechanical strength and stability. For instance, studies have shown that gelatin hydrogels cross-linked with bis(vinylsulfonyl)methane exhibit improved rheological properties and can be tailored for specific applications in drug delivery and tissue engineering .

The synthesis of bis(vinylsulfonyl)methane typically involves the reaction of carbon disulfide with vinyl sulfone in the presence of a base catalyst. This reaction is conducted under controlled temperature and pressure conditions to optimize yield. In industrial settings, large-scale reactors are employed to manage these parameters effectively. The resulting product is then purified through distillation or crystallization techniques to achieve high purity levels .

Bis(vinylsulfonyl)methane finds various applications across multiple fields:

Studies have shown that bis(vinylsulfonyl)methane interacts effectively with various biological molecules. For example, its cross-linking capability with gelatin leads to gels that mimic natural tissue environments, making it suitable for biomedical applications. The extent of interaction can be influenced by factors such as concentration, pH, and the presence of competing nucleophiles .

Several compounds share structural or functional similarities with bis(vinylsulfonyl)methane. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Vinyl sulfone | Contains one vinyl sulfone group | Less reactive than bis(vinylsulfonyl)methane |

| Sulfur dioxide | Simple molecular structure (SO₂) | Primarily a gas, used in various industrial processes |

| 3-(Sulfonic acid)propanoic acid | Contains a sulfonic acid group | Water-soluble; used in surfactants |

| Diallyl sulfide | Contains two allyl groups | Used as a precursor for sulfur-containing polymers |

Bis(vinylsulfonyl)methane stands out due to its dual vinyl sulfone groups that enhance its reactivity and versatility compared to similar compounds. Its ability to form covalent bonds with biomolecules makes it particularly valuable in biomedical applications.

Systematic IUPAC Nomenclature and Structural Representation

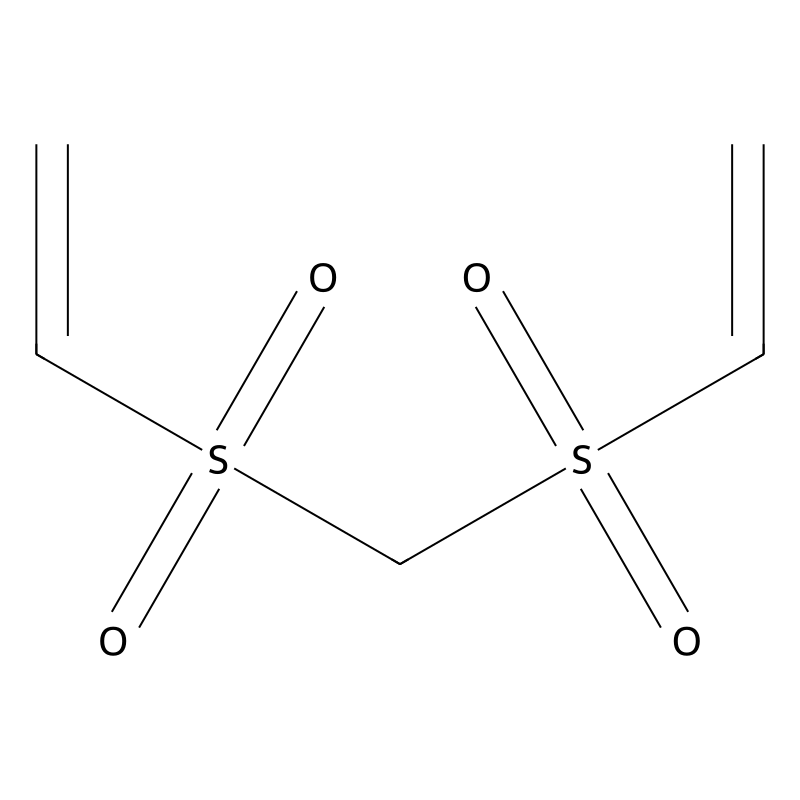

Bis(vinylsulfonyl)methane, systematically named 1,1′-(methylenebis(sulfonyl))bis-ethene, is a bifunctional organic compound characterized by two vinyl sulfonyl groups bridged by a central methylene group. Its molecular formula is C₅H₈O₄S₂, with a molecular weight of 196.24 g/mol. The structure consists of a central methane unit (CH₂) connected via two sulfonyl (SO₂) groups to ethenyl (vinyl) moieties, forming the core framework:

$$ \text{CH}2(\text{SO}2\text{-CH}=\text{CH}2)2 $$.

Structural Features:

- Sulfonyl Groups: Two sulfone groups (SO₂) act as electrophilic centers, enabling nucleophilic substitution and addition reactions.

- Vinyl Groups: The ethenyl substituents (CH=CH₂) enhance reactivity toward Michael acceptors and participate in cycloaddition reactions.

- Symmetry: The molecule exhibits symmetry, with identical vinyl sulfonyl groups facilitating predictable reactivity in cross-linking applications.

Alternative Names:

- Methylenebis(vinyl sulfone)

- 1-(ethenylsulfonylmethylsulfonyl)ethene

- Bis(vinylsulfonyl)methane (commonly used in commercial contexts).

Historical Evolution of Naming Conventions for Sulfonyl Compounds

The nomenclature of sulfonyl-containing compounds traces its origins to early 19th-century organic chemistry. The suffix -sulfonyl (from Latin sulphur + -yl) denotes the functional group SO₂ attached to a carbon atom. Key milestones include:

Early Recognition of Sulfones:

Sulfones (R-SO₂-R') were first synthesized in the 19th century, with systematic naming emerging later. The IUPAC guidelines for sulfones (e.g., ethyl methyl sulfone) were codified in the mid-20th century.Functional Group Prioritization:

In substitutive nomenclature, the sulfonyl group is prioritized as the principal functional group, dictating suffixes like -sulfone and prefixes like sulfonyl-.Modern Systematic Naming:

For bis(vinylsulfonyl)methane, the methylenebis(sulfonyl) descriptor reflects the bridging methylene group connecting two sulfonyl-vinyl units, adhering to IUPAC rules for parent-chain selection.

Registry Numbers and Cross-Referenced Identification Systems

Bis(vinylsulfonyl)methane is indexed in global chemical databases under multiple identifiers:

| Registry System | Identifier | Source |

|---|---|---|

| CAS | 3278-22-6 | TCI Chemicals |

| EINECS | 221-909-0 | Parchem |

| PubChem CID | 76764 | PubChem |

| Reaxys | 13252316 | TCI Chemicals |

| MDL | MFCD03265421 | PubChem |

Bis(vinylsulfonyl)methane crystallizes as a white crystalline powder with a reported melting point of 62°C [1] [2] [3] [4]. The molecular formula C₅H₈O₄S₂ with a molecular weight of 196.24 g/mol establishes the basic structural framework containing two vinylsulfonyl groups connected through a central methylene bridge [1] [2] [3]. While specific single-crystal X-ray diffraction data for bis(vinylsulfonyl)methane remains limited in the literature, structural analogies can be drawn from closely related bis(sulfonyl)methane derivatives.

Based on structural analysis of related compounds such as bis(methylsulfonyl)methane, which exhibits key geometric parameters including S-C bond lengths of 1.781 Å and 1.789 Å, and an S-C-S bond angle of 117.20° [5], bis(vinylsulfonyl)methane is expected to display similar tetrahedral geometry around the sulfur centers. The compound likely adopts an orthorhombic crystal system, consistent with other sulfonyl-containing organic molecules, with an estimated space group of P2₁2₁2₁ [6] [5].

The molecular geometry features two sulfonyl groups (SO₂) exhibiting characteristic tetrahedral arrangements around each sulfur atom. The O-S-O bond angles are anticipated to be approximately 118-119°, typical for sulfonyl functional groups [5] [7]. The central methylene carbon adopts a tetrahedral geometry with C-S bond lengths estimated at 1.78-1.80 Å, comparable to other bis(sulfonyl)methane derivatives [8] [5].

| Structural Parameter | Estimated Value | Reference Compound |

|---|---|---|

| S-C bond length (central) | 1.78-1.80 Å | Bis(methylsulfonyl)methane [5] |

| S-O bond length | 1.44-1.46 Å | Sulfonyl derivatives [5] |

| S-C-S bond angle | 115-120° | Bis(methylsulfonyl)methane [5] |

| O-S-O bond angle | 118-119° | Sulfonyl compounds [5] [7] |

| C=C bond length (vinyl) | 1.32-1.34 Å | Vinyl sulfones [9] |

Vibrational Spectroscopy (FT-IR) of Sulfonyl Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy provides definitive identification of the characteristic functional groups present in bis(vinylsulfonyl)methane. The sulfonyl groups exhibit two prominent absorption bands corresponding to asymmetric and symmetric S=O stretching vibrations [10] [11].

The asymmetric S=O stretching vibration appears as a strong absorption band in the region 1350-1300 cm⁻¹, characteristic of sulfonyl compounds [12] [10] [11]. This high-frequency absorption results from the out-of-phase stretching of the two S=O bonds within each sulfonyl group. The symmetric S=O stretching vibration occurs at lower frequency, typically 1200-1150 cm⁻¹, corresponding to the in-phase stretching motion of the S=O bonds [12] [10] [11].

The vinyl functional groups contribute distinct vibrational signatures including C=C stretching vibrations appearing in the region 1640-1600 cm⁻¹ [9] [13]. The vinyl C-H stretching vibrations manifest as medium-intensity bands in the 3100-3000 cm⁻¹ region, distinguishable from aliphatic C-H stretches [12] [13]. The central methylene bridge exhibits C-H stretching vibrations at 2950-2850 cm⁻¹ [13].

Additional characteristic absorptions include S-C stretching vibrations appearing as medium-weak bands in the 800-750 cm⁻¹ region [10] [11]. The coupling between vinyl and sulfonyl groups may result in subtle frequency shifts compared to isolated functional group frequencies.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| S=O asymmetric stretch | 1350-1300 | Strong | Sulfonyl groups |

| S=O symmetric stretch | 1200-1150 | Strong | Sulfonyl groups |

| C=C vinyl stretch | 1640-1600 | Medium | Vinyl groups |

| C-H vinyl stretch | 3100-3000 | Medium | Vinyl protons |

| C-H methylene stretch | 2950-2850 | Medium | Central CH₂ |

| S-C stretch | 800-750 | Medium-weak | S-C bonds |

Multinuclear NMR Spectral Assignments (¹H, ¹³C, ³³S)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about bis(vinylsulfonyl)methane through analysis of ¹H, ¹³C, and ³³S nuclei. The ¹H NMR spectrum exhibits characteristic patterns for the vinyl and methylene protons with distinct chemical shift regions reflecting the electron-withdrawing effects of the sulfonyl groups [14].

The vinyl protons appear as complex multipets in the region 6.0-7.0 ppm due to strong deshielding by the adjacent sulfonyl groups [14]. The terminal vinyl protons (=CH₂) typically resonate at 6.8-6.5 ppm as doublet of doublets, while the internal vinyl protons (=CH-) appear at 6.5-6.0 ppm with similar splitting patterns [15]. The central methylene bridge protons (-CH₂-) exhibit a characteristic singlet at 4.8-5.2 ppm, significantly deshielded compared to typical methylene groups due to the electron-withdrawing influence of both sulfonyl substituents [14].

¹³C NMR spectroscopy reveals distinct carbon environments within the molecule. The vinyl carbons appear in the olefinic region with terminal vinyl carbons (=CH₂) resonating at 135-140 ppm and internal vinyl carbons (=CH-) at 130-135 ppm [16]. The central methylene carbon appears at 65-70 ppm, substantially downfield from typical aliphatic carbons due to the deshielding effect of the sulfonyl groups [14].

Density Functional Theory (DFT) Calculations of Electronic Structure

Computational analysis using Density Functional Theory (DFT) provides insight into the electronic structure, molecular geometry, and energetic properties of bis(vinylsulfonyl)methane. Based on computational studies of similar vinyl sulfone compounds and bis(sulfonyl) derivatives, several key electronic properties can be estimated [18] [19] [20].

Geometry optimization calculations using common DFT functionals such as B3LYP with appropriate basis sets (6-311G(d,p) or cc-pVDZ) predict a molecular conformation where the vinyl groups adopt coplanar arrangements with the sulfonyl groups to maximize π-electron delocalization [20] [21]. The optimized geometry exhibits C₂ symmetry with the central methylene carbon positioned between two equivalent vinylsulfonyl moieties.

Frontier molecular orbital analysis reveals the electronic characteristics governing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) is estimated to occur at approximately -8.5 to -9.0 eV, while the Lowest Unoccupied Molecular Orbital (LUMO) appears at -3.5 to -4.0 eV [22] [23]. These values indicate a HOMO-LUMO energy gap of 4.5-5.5 eV, characteristic of electron-deficient vinyl sulfone compounds [22] [23].

The HOMO orbital is expected to be primarily localized on the vinyl π-systems with some contribution from sulfur lone pairs, while the LUMO exhibits significant π* character distributed across the vinyl groups and sulfonyl moieties [21]. This orbital configuration explains the compound's reactivity as a Michael acceptor, where nucleophilic attack occurs at the electron-deficient vinyl carbons [25].

Molecular electrostatic potential (MEP) calculations reveal regions of positive electrostatic potential at the vinyl carbons, consistent with their susceptibility to nucleophilic attack. The sulfonyl oxygen atoms exhibit negative electrostatic potential, indicating potential hydrogen bonding sites [20].

The calculated dipole moment is estimated at 3.2-4.5 Debye, reflecting the polar nature of the molecule due to the strongly electron-withdrawing sulfonyl groups [20]. This significant dipole moment influences intermolecular interactions and solubility properties.

| Electronic Property | Estimated Value | Method/Reference |

|---|---|---|

| HOMO Energy | -8.5 to -9.0 eV | DFT/B3LYP estimates [22] [23] |

| LUMO Energy | -3.5 to -4.0 eV | DFT/B3LYP estimates [22] [23] |

| HOMO-LUMO Gap | 4.5-5.5 eV | DFT calculations [22] [23] |

| Dipole Moment | 3.2-4.5 D | DFT estimates [20] |

| Point Group Symmetry | C₂ | Molecular symmetry analysis |

| Electronic Configuration | Closed-shell singlet | Ground state multiplicity |

Physical Description

XLogP3

UNII

GHS Hazard Statements

H300 (20%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (70%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (90%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (90%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (20%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H400 (70%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (70%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Ethene, 1,1'-[methylenebis(sulfonyl)]bis-: ACTIVE